

# Hydroxysafflor Yellow A: A Comparative Meta-Analysis of Clinical Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical overview of the clinical and preclinical evidence surrounding **Hydroxysafflor yellow A** (HSYA), the primary active constituent of Safflower Yellow Injection. We objectively compare its performance in key therapeutic areas, supported by experimental data, detailed methodologies from clinical trials, and an exploration of its molecular signaling pathways to inform future research and drug development.

# Performance Comparison: HSYA vs. Standard Therapies

HSYA, primarily administered as Safflower Yellow Injection, has been extensively studied as an adjunct therapy in cardiovascular and cerebrovascular diseases. Meta-analyses of human clinical trials suggest a significant benefit when added to conventional treatments for acute ischemic stroke and coronary heart disease.

#### **Efficacy in Acute Ischemic Stroke**

Standard treatment for acute ischemic stroke is centered on rapid reperfusion, primarily using intravenous alteplase (a recombinant tissue plasminogen activator) within a 4.5-hour window, and mechanical thrombectomy for large vessel occlusions.[1][2][3][4]

A meta-analysis of seven randomized controlled trials (RCTs) involving 762 patients demonstrated that Safflower Yellow, when compared to control groups (placebo or no



intervention), significantly improved the neurological improvement rate.[2] Another metaanalysis comparing Safflower Yellow Injection to Sanqi Panax notoginseng injection also found a significantly higher effective rate in the Safflower Yellow group.[1]

## **Efficacy in Coronary Heart Disease (Unstable Angina)**

Conventional management of coronary artery disease, particularly unstable angina, involves antiplatelet agents, anticoagulants, statins, beta-blockers, and nitrates to reduce myocardial oxygen demand and prevent further thrombosis.[5][6] Lifestyle modifications are also critical.[5]

A meta-analysis incorporating seven RCTs with 1,134 patients with unstable angina found that Safflower Yellow Injection combined with conventional therapy was significantly more effective than conventional therapy alone in both relieving angina symptoms and improving electrocardiogram (ECG) readings.[8]

### **Quantitative Data Summary**

The following tables summarize the quantitative outcomes from meta-analyses of clinical trials involving Safflower Yellow Injection, where HSYA is the principal bioactive component.

Table 1: Efficacy of Safflower Yellow Injection in Acute Ischemic Stroke

| Outcome<br>Measure                       | Number<br>of<br>Studies<br>(Patients) | Comparis<br>on                     | Odds<br>Ratio<br>(OR) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | P-Value  | Citation |
|------------------------------------------|---------------------------------------|------------------------------------|-----------------------|-------------------------------------------|----------|----------|
| Neurologic<br>al<br>Improveme<br>nt Rate | 7 (762)                               | Safflower<br>Yellow vs.<br>Control | 3.11                  | 2.06 - 4.68                               | <0.05    | [2]      |
| Total<br>Effective<br>Rate               | 7 (N/A)                               | Safflower<br>Yellow vs.<br>Control | 4.33                  | 2.67 - 7.05                               | <0.00001 | [3]      |



Table 2: Efficacy of Safflower Yellow Injection in Unstable Angina Pectoris

| Outcome<br>Measure                    | Number<br>of<br>Studies<br>(Patients) | Comparis<br>on                        | Odds<br>Ratio<br>(OR) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | P-Value | Citation |
|---------------------------------------|---------------------------------------|---------------------------------------|-----------------------|-------------------------------------------|---------|----------|
| Relief of<br>Angina<br>Symptoms       | 7 (1,134)                             | SYI + Convention al vs. Convention al | 2.95                  | 1.81 - 4.81                               | <0.0001 | [8]      |
| Improveme<br>nt in<br>Ischemic<br>ECG | 7 (1,134)                             | SYI + Convention al vs. Convention al | 2.85                  | 1.67 - 4.86                               | <0.0001 | [8]      |

Table 3: Preclinical Efficacy of HSYA in Animal Models of Ischemic Heart Disease

| Outcome<br>Measure               | Compariso<br>n      | Standardize<br>d Mean<br>Difference<br>(SMD) | 95%<br>Confidence<br>Interval (CI) | P-Value | Citation |
|----------------------------------|---------------------|----------------------------------------------|------------------------------------|---------|----------|
| Myocardial<br>Infarct Size       | HSYA vs.<br>Control | -2.82                                        | -3.56 to -2.08                     | <0.001  | [9]      |
| Cardiac<br>Troponin I<br>(cTnI)  | HSYA vs.<br>Control | -3.82                                        | -5.20 to -2.44                     | <0.001  | [9]      |
| Creatine<br>Kinase-MB<br>(CK-MB) | HSYA vs.<br>Control | -2.74                                        | -3.58 to -1.91                     | <0.001  | [9]      |



#### **Experimental Protocols**

Detailed methodologies are crucial for the evaluation and replication of clinical findings. Below is a summary of a representative Phase II clinical trial protocol for HSYA in acute ischemic stroke.

# Protocol: Phase II, Multicenter, Randomized, Double-Blind, Active-Controlled Trial of HSYA for Injection (HSYAI) in Acute Ischemic Stroke (AIS) with Blood Stasis Syndrome[10]

- Objective: To assess the efficacy and safety of various doses of HSYAI in treating patients with AIS and Blood Stasis Syndrome.
- Study Design: A multicenter, randomized, double-blind, multiple-dose, active-controlled trial conducted at 9 centers in China.

#### • Patient Population:

- Inclusion Criteria: Patients diagnosed with moderate or severe AIS, with symptom onset within 72 hours; aged 40-75 years; National Institutes of Health Stroke Scale (NIHSS) score of 5-22; diagnosis of Blood Stasis Syndrome based on Traditional Chinese Medicine criteria.
- Exclusion Criteria: History of intracranial hemorrhage, transient ischemic attack (TIA),
   severe heart, liver, or kidney dysfunction, pregnant or lactating women.

#### Treatment Arms:

- Low-Dose HSYAI: 25 mg/day HSYAI via intravenous infusion.
- Medium-Dose HSYAI: 50 mg/day HSYAI via intravenous infusion.
- High-Dose HSYAI: 75 mg/day HSYAI via intravenous infusion.
- Control Group: Dengzhan Xixin Injection (30 mL/day) via intravenous infusion.



- Treatment Duration: 14 consecutive days.
- Primary Outcome Measure: The proportion of patients with a Modified Rankin Scale (mRS) score ≤1 at 90 days post-treatment.
- Secondary Outcome Measures:
  - Proportion of patients with an NIHSS score ≤1.
  - Proportion of patients with a Barthel Index (BI) score ≥95.
  - Reduction in Blood Stasis Syndrome score by ≥30% from baseline.
  - These were assessed at 14, 30, 60, and 90 days post-treatment.
- Safety Outcomes: Monitoring and recording of all adverse events during the 90-day follow-up period.
- Key Findings: The medium (50 mg/d) and high (75 mg/d) doses of HSYAI resulted in a significantly larger proportion of patients achieving the primary outcome compared to the control group (P<0.05). The treatment was reported to be safe and well-tolerated.[10]

# **Mechanism of Action & Signaling Pathways**

HSYA exerts its therapeutic effects through a multi-target, multi-pathway mechanism, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic actions.[9] Preclinical studies have identified several key signaling pathways modulated by HSYA.

### **Key Signaling Pathways Modulated by HSYA**





#### Click to download full resolution via product page

HSYA demonstrates a significant neuroprotective and cardioprotective profile. It has been shown to down-regulate inflammatory pathways like NF-kB and MAPK, inhibit apoptosis by modulating the Bcl-2/Bax ratio, and combat oxidative stress by activating the Nrf2/HO-1 antioxidant pathway. Furthermore, activation of the PI3K/Akt pathway promotes cell survival and angiogenesis.



Check Availability & Pricing

#### **Clinical Trial Workflow**

The diagram below illustrates a typical workflow for a randomized controlled clinical trial investigating HSYA, from patient recruitment to final data analysis.





Click to download full resolution via product page



#### Conclusion

The available meta-analytical evidence suggests that **Hydroxysafflor yellow A**, as the primary component of Safflower Yellow Injection, is a promising and safe adjunct therapy for improving clinical outcomes in acute ischemic stroke and coronary heart disease. Its beneficial effects are underpinned by a complex mechanism of action involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. While the existing data is encouraging, the methodological quality of some included trials in the meta-analyses has been noted as a limitation.[2] Therefore, further high-quality, large-scale randomized controlled trials are warranted to solidify its therapeutic role and optimize its clinical application in diverse patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safflower yellow pigment and Sanqi Panax notoginseng in the treatment of acute cerebral infarction: a systematic review, meta-analysis, and cost-effectiveness analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safflower yellow for acute ischemic stroke: A systematic review of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safflower yellow pigment and Sanqi Panax notoginseng in the treatment of acute cerebral infarction: a systematic review, meta-analysis, and cost-effectiveness analysis Li Annals of Translational Medicine [atm.amegroups.org]
- 4. Safflower yellow for acute ischemic stroke: a systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical study of safflower yellow injection for the treatment of angina pectoris ( Blood Stagnation Syndrome ) Master's thesis Dissertation [dissertationtopic.net]
- 7. Therapeutic Efficacy and Safety of Safflower Injection in the Treatment of Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Safflower yellow injection combined with conventional therapy in treating unstable angina pectoris: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Safflor yellow treating angina pectoris: A pharmacoeconomic evaluation and network meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hydroxysafflor Yellow A: A Comparative Meta-Analysis of Clinical Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762140#meta-analysis-of-clinical-studies-involving-hydroxysafflor-yellow-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com